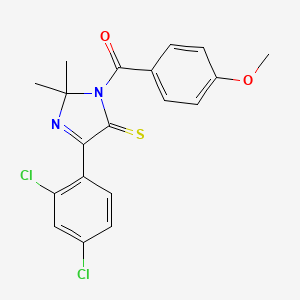![molecular formula C17H32ClNO2 B6507953 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride CAS No. 1216487-20-5](/img/structure/B6507953.png)
1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains an adamantane group, a type of bulky, three-dimensional carbon structure. It also contains a hydroxyl (-OH) group and an amino (-NH2) group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve nucleophilic substitution reactions, where a nucleophile (like a hydroxide ion) replaces a leaving group in a molecule .Molecular Structure Analysis
The adamantane group is a rigid, cage-like structure that can impart unique properties to the molecule. The presence of the hydroxyl and amino groups could make the molecule polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But the compound could potentially undergo reactions at the hydroxyl or amino groups, such as condensation reactions or further substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The adamantane group could make the compound relatively non-polar and insoluble in water, while the hydroxyl and amino groups could allow it to form hydrogen bonds .Applications De Recherche Scientifique
- 1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol acts as a catalyst in the enantioselective Strecker reaction of phosphinoyl imines. This reaction is valuable for synthesizing chiral α-amino nitriles, which have applications in pharmaceuticals and agrochemicals .
- The compound is useful for creating adamantane derivatives, including amantadine hydrochloride . Amantadine is employed in the pharmaceutical industry as both an antiviral agent (used against influenza A and Parkinson’s disease) and an antiparkinsonian drug .
Catalysis in Enantioselective Strecker Reaction
Amantadine Derivatives Synthesis
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-3-12(2)18-10-16(19)11-20-17-7-13-4-14(8-17)6-15(5-13)9-17;/h12-16,18-19H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRNTOMSIUJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)



![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)

![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6507945.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B6507967.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6507984.png)